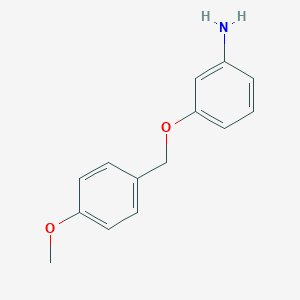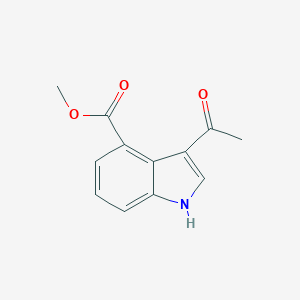
N-metilpirrolidina-2-carboxamida
Descripción general
Descripción
N-methylpyrrolidine-2-carboxamide is an organic compound with the molecular formula C6H12N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Aplicaciones Científicas De Investigación
N-methylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: N-methylpyrrolidine-2-carboxamide can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
N-Methylpyrrolidine-2-carboxamide is a compound with a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological activities, which suggests that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a pyrrolidine ring are known to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-methylpyrrolidine-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of N-methylpyrrolidine with a carboxylic acid derivative, such as an ester or an acid chloride, under appropriate conditions. For example, the reaction with an acid chloride in the presence of a base like triethylamine can yield N-methylpyrrolidine-2-carboxamide.
Industrial Production Methods
In an industrial setting, the production of N-methylpyrrolidine-2-carboxamide may involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and other advanced techniques might be employed to enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: N-methylpyrrolidine-2-carboxamide can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A parent compound with a similar structure but without the carboxamide group.
N-methylpyrrolidine: Similar to N-methylpyrrolidine-2-carboxamide but lacks the carboxamide functionality.
Pyrrolidine-2-carboxamide: Similar but without the N-methyl group.
Uniqueness
N-methylpyrrolidine-2-carboxamide is unique due to the presence of both the N-methyl and carboxamide groups, which confer specific chemical and biological properties. This combination allows for unique interactions and applications that are not possible with the simpler analogs.
Propiedades
IUPAC Name |
N-methylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-7-6(9)5-3-2-4-8-5/h5,8H,2-4H2,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHXQSTYLJNJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137693-34-6 | |
| Record name | N-methylpyrrolidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is N-methylpyrrolidine-2-carboxamide and what makes it useful in chemical reactions?
A1: N-Methylpyrrolidine-2-carboxamide (Pro-NHMe) is an organic compound that acts as a ligand in various metal-catalyzed reactions. [, , , ] It's particularly effective in copper-catalyzed reactions due to its ability to coordinate with copper ions, influencing the reactivity and selectivity of the catalyst. [, , , ]
Q2: Can you provide some specific examples of reactions where N-methylpyrrolidine-2-carboxamide is used as a ligand?
A2: N-Methylpyrrolidine-2-carboxamide has demonstrated its versatility in several copper-catalyzed reactions:
- O-Arylation: It enables the efficient coupling of various phenols with aryl halides to form diaryl ethers. []
- P-Arylation: It facilitates the coupling of 2-haloacetanilides with phosphine oxides and phosphites, leading to the formation of P-arylated products. [] This reaction is noteworthy as it proceeds efficiently at relatively low temperatures (45-55°C). []
- Sonogashira Cross-Coupling: It enables the palladium-free coupling of o-iodoacetanilide derivatives with alkynes at room temperature, affording the corresponding coupling products in good to excellent yields. []
Q3: Have any computational studies been conducted to understand how N-methylpyrrolidine-2-carboxamide functions as a ligand in these reactions?
A3: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the role of N-methylpyrrolidine-2-carboxamide in copper-catalyzed arylation reactions. [] These studies have shed light on the reaction mechanisms and the influence of different ligands, including N-methylpyrrolidine-2-carboxamide and N,N′-dimethylethylenediamine (DMEDA), on the overall reaction barriers. [] For instance, research has revealed that the acidity of the C–H bond being cleaved plays a role in determining whether the reaction proceeds through a neutral or anionic mechanism, with certain substrates favoring one pathway over the other. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B174857.png)


